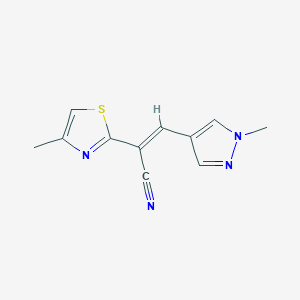![molecular formula C15H25N3O2 B7455413 3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)
3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMD and is synthesized using a specific method that involves multiple steps.
Mecanismo De Acción
MPMD acts as a potent inhibitor of DAT and VMAT2, which are responsible for the uptake and storage of dopamine in the brain. By inhibiting these transporters, MPMD increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other drugs used for the treatment of Parkinson's disease and ADHD, such as methylphenidate and amphetamines.
Biochemical and Physiological Effects:
MPMD has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive performance, and reduced anxiety-like behavior in animal models. It has also been shown to increase dopamine release in the striatum, a key brain region involved in the regulation of movement and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPMD has several advantages for use in lab experiments, including its high potency and selectivity for DAT and VMAT2, which allows for precise modulation of dopaminergic neurotransmission. However, there are also limitations to its use, including its complex synthesis method and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on MPMD, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in neurological disorders, and the investigation of its use as a PET imaging agent for the diagnosis of Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPMD and its potential limitations for use in lab experiments.
In conclusion, 3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its high affinity for DAT and VMAT2 makes it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and ADHD. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations for use in lab experiments.
Métodos De Síntesis
The synthesis of MPMD involves multiple steps, including the reaction of 3-methylpiperidine with formaldehyde to form 3-methylpiperidin-1-yl-methanol. This intermediate product is then reacted with 1,3-dichloro-2-propanone to form 3-methylpiperidin-1-yl-methyl-2,2-dichloroacetate. The final product is obtained by reacting this intermediate with hydrazine hydrate in the presence of sodium hydroxide. The synthesis method is complex and requires specific conditions to obtain a high yield of the final product.
Aplicaciones Científicas De Investigación
MPMD has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), which are important targets for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). MPMD has also been studied for its potential use as a PET imaging agent for the diagnosis of Parkinson's disease.
Propiedades
IUPAC Name |
3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-12-6-5-9-17(10-12)11-18-13(19)15(16-14(18)20)7-3-2-4-8-15/h12H,2-11H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHWSPLTKSXRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)
![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)
![7-[(4-Benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455361.png)


![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)

![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)

![N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7455425.png)

![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)
![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)